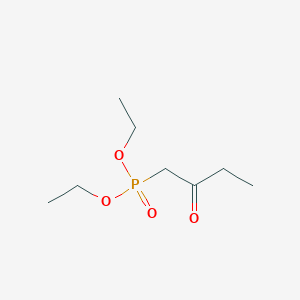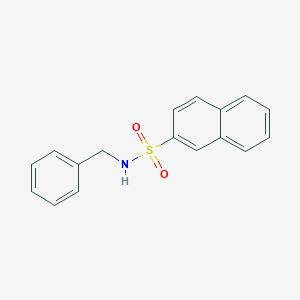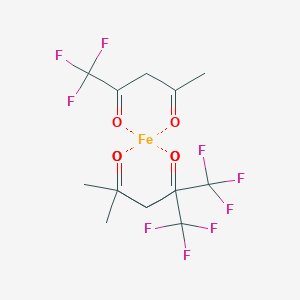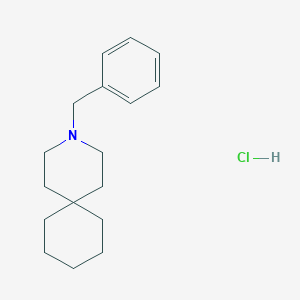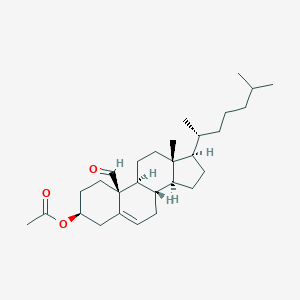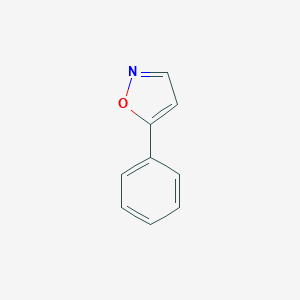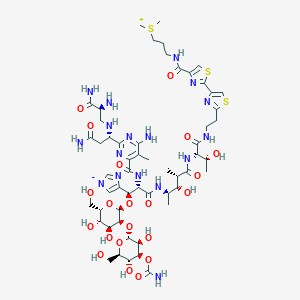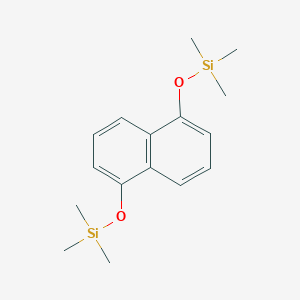
Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane, also known as TTNOS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TTNOS is a silane derivative that is commonly used as a reagent in organic synthesis.
Mécanisme D'action
Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane is a silane derivative that reacts with various functional groups, including alcohols, amines, and carboxylic acids. The mechanism of action of Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane involves the activation of the functional group, followed by the formation of a silicon-oxygen bond. This reaction is commonly used in organic synthesis to introduce new functional groups into a molecule.
Effets Biochimiques Et Physiologiques
Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not considered to be harmful to human health. Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane has been used in the development of drug delivery systems and has been shown to enhance the bioavailability of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane is its versatility in organic synthesis. It can be used to introduce various functional groups into a molecule and has been used to synthesize a wide range of compounds. Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane is also relatively inexpensive and easy to handle. However, one limitation of Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane is its reactivity with water, which can limit its use in certain reactions. Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane is also sensitive to air and moisture and should be stored under an inert atmosphere.
Orientations Futures
Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane has potential applications in various fields, including organic synthesis, drug delivery, and materials science. Future research could focus on the development of new synthetic methods using Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane, the use of Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane in the development of new materials, and the investigation of Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane as a potential drug delivery agent. Additionally, further studies could be conducted to evaluate the toxicity and safety of Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane for human health and the environment.
Méthodes De Synthèse
Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane can be synthesized using various methods, including the reaction of 5-trimethylsilyloxynaphthalene with trimethylsilyl chloride in the presence of a base. The resulting product is then reacted with chlorosilane to produce Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane. Other methods of synthesis involve the reaction of 5-trimethylsilyloxynaphthalene with trialkoxysilane or the reaction of 5-trimethylsilyloxynaphthalene with chlorosilane in the presence of a base.
Applications De Recherche Scientifique
Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane has been widely used in scientific research due to its unique properties. It is commonly used as a reagent in organic synthesis and has been used to synthesize various compounds, including heterocycles, natural products, and pharmaceuticals. Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane has also been used in the development of new materials, such as polymers and nanoparticles.
Propriétés
Numéro CAS |
1032-28-6 |
|---|---|
Nom du produit |
Trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane |
Formule moléculaire |
C16H24O2Si2 |
Poids moléculaire |
304.53 g/mol |
Nom IUPAC |
trimethyl-(5-trimethylsilyloxynaphthalen-1-yl)oxysilane |
InChI |
InChI=1S/C16H24O2Si2/c1-19(2,3)17-15-11-7-10-14-13(15)9-8-12-16(14)18-20(4,5)6/h7-12H,1-6H3 |
Clé InChI |
DFRFZOPMLWKHPZ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1=CC=CC2=C1C=CC=C2O[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)OC1=CC=CC2=C1C=CC=C2O[Si](C)(C)C |
Synonymes |
1,5-Bis[(trimethylsilyl)oxy]naphthalene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Indeno[1,7-ab]pyrene](/img/structure/B86592.png)
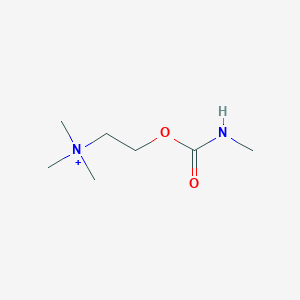
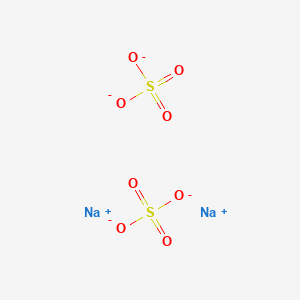
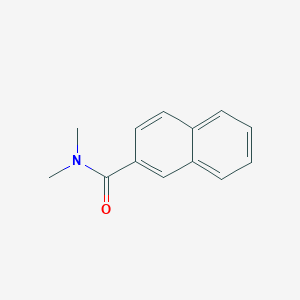
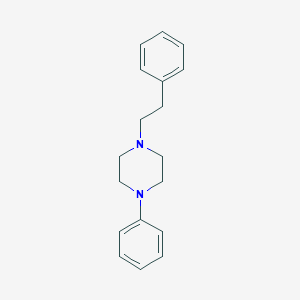
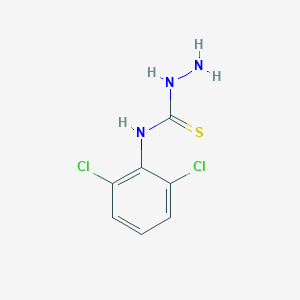
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B86604.png)
